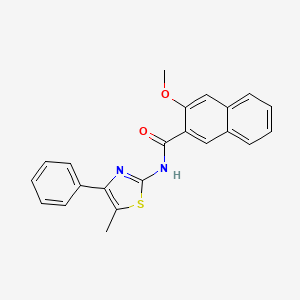

3-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2S/c1-14-20(15-8-4-3-5-9-15)23-22(27-14)24-21(25)18-12-16-10-6-7-11-17(16)13-19(18)26-2/h3-13H,1-2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROKNJMJPORZPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide typically involves the formation of the thiazole ring followed by the attachment of the naphthalene and carboxamide groups. One common method involves the cyclization of appropriate precursors in the presence of a base, such as sodium hydroxide, under controlled temperature conditions . The reaction conditions often require solvents like acetone or ethanol to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiazole ring and naphthalene moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

3-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its biological activities.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues with Modified Thiazole Substituents

(a) 3-Methoxy-N-[4-(2-Oxo-2H-1-Benzopyran-3-yl)-1,3-Thiazol-2-yl]Naphthalene-2-Carboxamide

- Molecular Formula : C₂₄H₁₆N₂O₄S

- Molecular Weight : 428.47

- Key Differences : Replaces the 5-methyl-4-phenyl group on the thiazole with a 4-(2-oxo-benzopyran-3-yl) substituent. The benzopyran moiety introduces additional oxygen atoms and a fused aromatic system, which may enhance hydrogen bonding and alter solubility.

(b) 3-Methoxy-N-(6-Methyl-1,3-Benzothiazol-2-yl)-N-(3-Morpholin-4-ylpropyl)Naphthalene-2-Carboxamide

- Molecular Formula : C₂₇H₂₉N₃O₃S

- Molecular Weight : 475.60

- Key Differences: Incorporates a 6-methylbenzothiazole ring and a morpholinopropyl group.

- Implications: The morpholinopropyl side chain may improve bioavailability by increasing water solubility and modulating metabolic stability.

Functional Analogues with Related Pharmacophores

(a) Meloxicam

- Molecular Formula : C₁₄H₁₃N₃O₄S₂

- Molecular Weight : 351.40

- Key Differences : Features a benzothiazine core (1,2-benzothiazine-3-carboxamide) instead of a naphthalene-carboxamide. The 5-methyl-thiazol-2-yl group is structurally analogous but lacks the 4-phenyl substitution.

- Implications: Meloxicam’s benzothiazine ring confers selective COX-2 inhibition, while the naphthalene-carboxamide in the target compound may target non-COX pathways (e.g., kinase inhibition).

(b) 3-Methoxy-N-[(E)-Pyridin-3-ylmethylideneamino]Naphthalene-2-Carboxamide

- Molecular Formula : C₁₈H₁₅N₃O₂

- Molecular Weight: Not explicitly stated, but estimated ~320–340 g/mol

- Key Differences: Substitutes the thiazole ring with a pyridine-derived Schiff base.

- Implications : The Schiff base may confer pH-dependent solubility and metal-chelating properties, distinct from the thiazole’s electron-deficient aromatic system.

Physicochemical and Pharmacokinetic Comparisons

Biological Activity

3-Methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including detailed research findings and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₁₈H₁₈N₂O₂S

- Molecular Weight : 318.41 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored primarily in two areas: antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives, including the compound , exhibit notable antimicrobial properties. The following table summarizes key findings related to its antimicrobial activity:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 | Bactericidal |

| Escherichia coli | 0.5 | 1.0 | Bactericidal |

| Candida albicans | 0.75 | 1.5 | Fungicidal |

These results indicate that the compound effectively inhibits the growth of both bacterial and fungal pathogens, suggesting potential for therapeutic applications in infectious diseases.

Anticancer Activity

Thiazole-containing compounds have demonstrated promising anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. The following table presents findings from studies evaluating the anticancer properties of similar thiazole derivatives:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (human epidermoid carcinoma) | 12.5 | Apoptosis via caspase activation |

| MCF7 (breast cancer) | 15.0 | Cell cycle arrest at G2/M phase |

| HCT116 (colon cancer) | 10.0 | Inhibition of DNA synthesis |

In these studies, the compound exhibited IC50 values indicating effective cytotoxicity against cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in ACS Omega evaluated various thiazole derivatives for their antimicrobial properties. The compound was found to have a significant inhibitory effect on biofilm formation by Staphylococcus aureus, outperforming standard antibiotics like Ciprofloxacin in certain assays .

- Anticancer Mechanisms : Research highlighted in MDPI journals indicated that compounds similar to this compound showed strong interactions with Bcl-2 proteins, suggesting a mechanism for inducing apoptosis in cancer cells .

- Structure Activity Relationship (SAR) : Further investigations into SAR revealed that modifications to the thiazole ring significantly impacted biological activity. For instance, the presence of electron-donating groups at specific positions enhanced anticancer efficacy .

Q & A

Q. What strategies validate the compound’s mechanism of action when initial data is inconclusive?

- Methodological Answer :

- CRISPR Knockout : Silence putative targets (e.g., specific kinases) and assess activity loss via Western blotting .

- Thermal Shift Assay : Monitor protein melting temperature shifts to confirm direct binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.